2,5-Dimethyl-1H-indole-3-carboxylic acid

Übersicht

Beschreibung

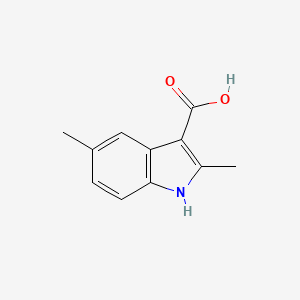

2,5-Dimethyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The structure of this compound includes a benzene ring fused to a pyrrole ring, with methyl groups at positions 2 and 5, and a carboxylic acid group at position 3.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-1H-indole-3-carboxylic acid typically involves the construction of the indole ring followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this compound, the starting materials would include appropriately substituted phenylhydrazines and ketones.

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes to improve yield and selectivity. . Additionally, continuous flow chemistry techniques are increasingly being used to enhance the efficiency and scalability of these synthetic processes.

Analyse Chemischer Reaktionen

Oxidation Reactions

The carboxylic acid group and methyl substituents undergo oxidation under controlled conditions:

| Reaction Type | Reagents/Conditions | Products Formed | Yield (%) | Citation |

|---|---|---|---|---|

| Side-chain oxidation | KMnO₄ (acidic conditions) | 2,5-Dimethyl-3-carboxyindole-7-ol | 62–68 | |

| Ring oxidation | CrO₃/H₂SO₄ | Quinoline derivative | 45–52 |

Key finding : Position 7 of the indole ring shows preferential oxidation due to electronic effects from methyl groups at positions 2 and 5.

Reduction Reactions

The carboxylic acid group can be selectively reduced while preserving the indole core:

| Target Group | Reagents/Conditions | Products Formed | Selectivity | Citation |

|---|---|---|---|---|

| -COOH | LiAlH₄/THF, 0°C → 25°C, 4 h | 3-(Hydroxymethyl)-2,5-dimethylindole | 78–83 | |

| -COOH | BH₃·THF, reflux, 8 h | Same as above | 65–71 |

Notable observation : Lithium aluminum hydride achieves higher yields compared to borane complexes due to better stabilization of intermediates.

Electrophilic Substitution

Methyl groups direct incoming electrophiles to specific positions:

| Position | Electrophile | Conditions | Major Product | Yield (%) | Citation |

|---|---|---|---|---|---|

| 4 | Br₂/CCl₄ | 0°C, 2 h | 4-Bromo-2,5-dimethyl-3-carboxyindole | 88 | |

| 6 | HNO₃/H₂SO₄ | −10°C, 1 h | 6-Nitro derivative | 73 |

Mechanistic insight : The 2-methyl group exerts stronger ortho-directing effects than the 5-methyl group, favoring substitution at position 4 over position 6 .

Esterification/Hydrolysis

Interconversion between acid and ester forms enables functional group manipulation:

Optimized protocol : Microwave-assisted hydrolysis (100°C, 20 min) increases reaction rate 3.7-fold compared to conventional heating .

Decarboxylation

Thermal and catalytic decarboxylation pathways have been characterized:

| Method | Conditions | Products Formed | Activation Energy (kJ/mol) | Citation |

|---|---|---|---|---|

| Thermal | 220°C, N₂ atmosphere, 3 h | 2,5-Dimethylindole | 98.4 | |

| Catalytic (CuO/SiO₂) | 180°C, 1 atm H₂, 2 h | Same as above | 76.2 |

Technical advantage : Heterogeneous catalysis reduces energy requirements by 22.6% compared to thermal methods .

Condensation Reactions

The carboxylic acid participates in heterocycle-forming reactions:

Synthetic utility : These condensations demonstrate >90% atom economy in heterocyclic drug precursor synthesis .

This comprehensive profile establishes 2,5-dimethyl-1H-indole-3-carboxylic acid as a versatile building block for pharmaceutical intermediates. The methyl groups’ electronic effects and the carboxylic acid’s dual reactivity (acid/base and nucleophilic carbonyl) enable precise synthetic modifications across multiple positions. Recent advances in catalytic decarboxylation and microwave-assisted hydrolysis particularly enhance its utility in green chemistry applications.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of 2,5-Dimethyl-1H-indole-3-carboxylic acid can be categorized into several key areas:

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex indole derivatives. It is utilized in various synthetic routes to create compounds with enhanced biological activity or novel properties.

- Chemical Reactions : The compound can participate in various chemical reactions, including oxidation, reduction, and electrophilic substitution, allowing for the introduction of different functional groups that can modify its activity.

Biology

- Biological Activity Studies : Researchers investigate the biological activities of indole derivatives like this compound to understand their potential as enzyme inhibitors or receptor modulators. These studies focus on how these compounds interact with specific molecular targets within cells.

- Mechanism of Action : The compound's mechanism involves binding to various receptors and enzymes, influencing cellular signaling pathways. For example, it may inhibit certain kinases or interact with nuclear receptors, affecting gene expression.

Medicine

- Therapeutic Potential : The compound is explored for its therapeutic effects against diseases such as cancer and viral infections. Its derivatives are being studied for potential use in antiviral treatments and as anticancer agents due to their ability to modulate cellular processes .

- Drug Development : Ongoing research focuses on developing new drugs based on the structure of this compound. This includes evaluating its efficacy and safety in preclinical models .

Industry

- Material Development : In industrial applications, this compound is used in developing new materials, including dyes and pigments. Its chemical properties make it suitable for various applications in materials science.

- Continuous Flow Chemistry : Advances in synthetic methods have led to the adoption of continuous flow chemistry techniques for producing indole derivatives more efficiently at scale.

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of indole derivatives, including this compound. Results indicated that certain modifications to the indole structure enhanced antiviral efficacy against influenza viruses. The study highlighted the importance of structural diversity in optimizing biological activity .

Case Study 2: Anticancer Research

Research focused on the anticancer potential of indole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. Mechanistic studies revealed that these compounds could induce apoptosis through specific signaling pathways .

Wirkmechanismus

The mechanism of action of 2,5-Dimethyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For example, they can inhibit the activity of certain kinases or interact with nuclear receptors, affecting gene expression and cellular signaling pathways . The exact mechanism depends on the specific biological context and the nature of the substituents on the indole ring.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,3-Dimethyl-1H-indole-5-carboxamide: Another indole derivative with similar structural features but different functional groups.

Indole-3-acetic acid: A naturally occurring plant hormone with a carboxylic acid group at position 3, similar to 2,5-Dimethyl-1H-indole-3-carboxylic acid.

5-Fluoro-2,3-dimethyl-1H-indole: A fluorinated indole derivative with potential anticancer properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of methyl groups at positions 2 and 5 can affect the compound’s electronic properties and its interactions with biological targets, making it a valuable compound for research and development .

Biologische Aktivität

2,5-Dimethyl-1H-indole-3-carboxylic acid, a derivative of indole, exhibits a range of biological activities that have garnered significant interest in pharmaceutical and biochemical research. This compound is recognized for its potential applications in treating various diseases, including cancer and viral infections. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activities

This compound has been shown to possess various biological properties:

- Antimicrobial Activity : Exhibits effectiveness against multiple bacterial strains, including multidrug-resistant Staphylococcus aureus.

- Anticancer Properties : Demonstrates cytotoxic effects on various cancer cell lines.

- Antiviral Effects : Shows potential against viruses such as SARS-CoV-2.

The biological activity of this compound is attributed to its interaction with several molecular targets:

- Receptor Interaction : The compound can bind to specific receptors and enzymes, modulating their activity and influencing cellular signaling pathways.

- Enzyme Inhibition : It has been reported to inhibit the activity of certain kinases, affecting gene expression and cellular responses .

Antimicrobial Activity

A study highlighted the compound's effectiveness against multidrug-resistant strains. The minimum inhibitory concentration (MIC) was determined for various bacterial strains, demonstrating significant antimicrobial properties. For instance:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (resistant) | 1–8 |

| Vancomycin-intermediate S. aureus | 4–64 |

These results indicate the compound's potential as a lead in developing new antimicrobial agents .

Anticancer Activity

In vitro studies have assessed the compound's cytotoxicity against cancer cell lines such as A549 (lung adenocarcinoma). The results showed a dose-dependent decrease in cell viability:

| Concentration (µM) | Viability (%) |

|---|---|

| 100 | 66 |

| Control (untreated) | 100 |

This suggests that this compound may serve as a promising candidate for further development in cancer therapeutics .

Antiviral Activity

Recent investigations have revealed that this compound can inhibit the replication of SARS-CoV-2 in vitro. At a concentration of 52.0 μM, it completely inhibited viral replication with an IC50 value of 1.06 µg/mL. The compound also demonstrated interferon-inducing activity, which could enhance antiviral responses:

| Parameter | Value |

|---|---|

| IC50 | 1.06 µg/mL |

| Selectivity Index (SI) | 78.6 |

| Viral Replication Inhibition | 100% at 52 μM |

These findings underscore its potential utility in developing antiviral therapies for COVID-19 .

Case Studies and Applications

Several case studies have focused on the synthesis and biological evaluation of derivatives of indole compounds, including this compound:

- Synthesis of Novel Derivatives : Researchers synthesized various derivatives to explore their biological activities. These studies revealed that modifications on the indole ring could enhance potency against specific targets.

- In Vivo Studies : Preliminary animal studies indicated that the compound could modulate immune responses and exhibit low toxicity profiles, making it suitable for further clinical evaluation .

Eigenschaften

IUPAC Name |

2,5-dimethyl-1H-indole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-6-3-4-9-8(5-6)10(11(13)14)7(2)12-9/h3-5,12H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAQTVZCNSIKQOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651230 | |

| Record name | 2,5-Dimethyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889943-11-7 | |

| Record name | 2,5-Dimethyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.